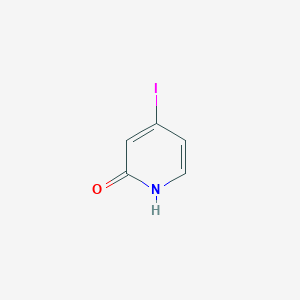

4-iodopyridin-2(1H)-one

説明

Significance of Pyridinone Scaffolds in Medicinal Chemistry and Organic Synthesis

Pyridinone scaffolds are heterocyclic rings that are of paramount importance in the fields of medicinal chemistry and organic synthesis. frontiersin.orgnih.govhilarispublisher.com Their value in drug discovery is well-established, with an increasing number of FDA-approved drugs incorporating this structural motif. frontiersin.orgnih.gov Pyridinones are considered "privileged scaffolds" because they possess structural features that allow them to interact favorably with a wide variety of biological targets. researchgate.netnih.gov Key to their utility is their ability to act as both hydrogen bond donors and acceptors, a characteristic that facilitates strong and specific binding to enzymes and receptors. frontiersin.orgnih.govresearchgate.netresearchgate.net Furthermore, the physicochemical properties of pyridinone-based molecules, such as polarity, lipophilicity, and metabolic stability, can be readily fine-tuned through chemical modification, making them highly adaptable for drug design. frontiersin.orgnih.govresearchgate.netnih.gov

The pyridinone core is found in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.govhilarispublisher.com For instance, novel pyridinone-containing molecules have shown significant antiproliferative activity against various human tumor cell lines by targeting specific enzymes like protein tyrosine kinases and histone deacetylase (HDAC). frontiersin.orgnih.gov In the realm of antiviral research, pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. frontiersin.orgnih.gov

In organic synthesis, the 2-pyridone moiety is a versatile building block for constructing complex molecules, including natural products and materials. iipseries.org The development of efficient synthetic methods, such as transition metal-catalyzed C-H bond functionalization and cross-coupling reactions, has made a diverse range of substituted 2-pyridone derivatives more accessible. iipseries.orgrsc.orghilarispublisher.com This accessibility allows chemists to use them as starting materials for creating libraries of compounds for high-throughput screening in drug discovery and for developing new functional materials. nih.goviipseries.org

Historical Context of Halogenated Pyridinones in Academic Inquiry

The study of halogenated pyridinones is part of the broader history of haloarenes, which are fundamental building blocks in synthetic chemistry. nih.gov Historically, methods for halogenating aromatic and heteroaromatic rings have been a central focus of organic chemistry research. nih.gov The introduction of a halogen atom onto a pyridine (B92270) or pyridinone ring creates a reactive handle that enables a wide array of subsequent chemical transformations.

Early research into halogenated heterocycles often involved electrophilic aromatic substitution reactions. nih.gov However, the selective halogenation of the pyridine ring at specific positions has been a persistent synthetic challenge. nih.govchemrxiv.org Over the years, chemists have developed various strategies to overcome this, such as the use of pyridine N-oxides to direct halogenation to the 4-position. nih.gov The chemistry of perhalogenated heteroaromatics, such as pentachloropyridine, has also been a subject of investigation for decades, providing pathways to polyfunctionalized derivatives through nucleophilic substitution reactions. orgchemres.org

The development of transition metal-catalyzed reactions marked a significant advancement in the synthesis of halogenated pyridines and pyridinones. rsc.org These methods offer greater control over regioselectivity and often proceed under milder conditions than classical methods. chemrxiv.org For instance, the synthesis of halogenated pyridines via copper(I) chloride-catalyzed additions was reported as early as 1985. acs.org More recently, designed phosphine (B1218219) reagents have been used for the selective halogenation of a broad range of unactivated pyridines. nih.gov This continuous evolution of synthetic methodology has expanded the toolbox available to chemists, enabling the preparation of specific isomers of halogenated pyridinones, like 4-iodopyridin-2(1H)-one, for targeted applications.

Scope and Research Trajectory of this compound in Contemporary Chemistry

The compound this compound serves primarily as a versatile chemical intermediate in modern organic synthesis and medicinal chemistry. Its research trajectory is defined by its utility as a building block for creating more complex and functionally diverse molecules. The presence of the iodine atom at the 4-position is particularly significant, as the carbon-iodine bond is a well-established reactive site for a variety of transition metal-catalyzed cross-coupling reactions. ambeed.com These reactions, including the Suzuki-Miyaura, Heck, and Stille couplings, allow for the straightforward formation of new carbon-carbon bonds, enabling chemists to attach various aryl or vinyl groups to the pyridinone core. ambeed.comnih.gov

In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. For example, a 2009 study by researchers at TIBOTEC investigated 4-aryloxy-3-iodopyridin-2(1H)-ones as potential inhibitors of the HIV-1 reverse transcriptase enzyme. mdpi.com This highlights a research direction where the 4-iodo-2-pyridone scaffold is used as a template for developing new antiviral agents. The ability to modify the scaffold through reactions at the iodine position allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.

The commercial availability of this compound indicates its established role as a starting material in chemical research. fishersci.at Contemporary research continues to leverage its reactivity. For instance, modified versions such as 1-difluoromethyl-4-iodo-1H-pyridin-2-one are being synthesized, demonstrating an ongoing interest in creating novel analogues for potential applications in medicinal chemistry and agrochemicals. vulcanchem.com The compound's utility in nucleophilic substitution and metalation reactions further broadens its synthetic applications, solidifying its position as a key intermediate in the construction of complex heterocyclic systems. ambeed.com

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHJRJNCZQENQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608939 | |

| Record name | 4-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858839-90-4 | |

| Record name | 4-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Iodopyridin 2 1h One

Advanced Synthetic Routes to 4-Iodopyridin-2(1H)-one

The preparation of this compound requires specific strategies to ensure the correct placement of the iodine atom, as direct C-H iodination of the parent pyridin-2(1H)-one ring is not regioselective for the C4 position.

The general protocol for this one-pot transformation is summarized in the table below.

| Step | Reagents | Purpose |

| 1. Diazotization | 4-Aminopyridin-2(1H)-one, Sodium Nitrite (B80452) (NaNO₂), Acid (e.g., H₂SO₄) | Conversion of the primary amino group into a diazonium salt. |

| 2. Iodination | Potassium Iodide (KI) | Nucleophilic displacement of the diazonium group by iodide. nih.gov |

This sequential one-pot method provides good yields and is a common strategy for introducing iodine into aromatic and heterocyclic rings where direct iodination is not feasible or regioselective. nih.gov

Regioselective synthesis of this compound is critical because direct iodination of pyridin-2(1H)-one typically yields a mixture of 3-iodo and 5-iodo isomers. scispace.comrsc.org The most reliable and widely employed strategy for ensuring exclusive C4-iodination is the Sandmeyer reaction. organic-chemistry.orgwikipedia.org

This method begins with the precursor 4-aminopyridin-2(1H)-one. The key steps are:

Diazotization : The primary amino group of 4-aminopyridin-2(1H)-one is converted into a diazonium salt (-N₂⁺) using a nitrite source, such as sodium nitrite, in the presence of a strong acid at low temperatures (typically 0–5 °C).

Iodide Displacement : The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (releasing N₂ gas), allowing the iodide ion to substitute it on the pyridine (B92270) ring with high fidelity. nih.govorganic-chemistry.org

This approach offers unparalleled regiocontrol, as the position of the iodine atom is predetermined by the location of the amino group on the starting material. The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for achieving substitution patterns that are inaccessible through direct electrophilic substitution. organic-chemistry.orgwikipedia.org Non-aqueous conditions for Sandmeyer-type iodinations have also been developed, which can be beneficial for substrates with poor water solubility. clockss.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving process efficiency. eurekalert.org While specific literature on the microwave-assisted synthesis of this compound is limited, the principles of MAOS can be applied to the key steps in its regioselective synthesis.

Microwave irradiation can significantly shorten the reaction times for the synthesis of heterocyclic compounds, including pyridones and their precursors. mdpi.comsemanticscholar.org For instance, the oxidative iodination of aromatic amines has been shown to be notably accelerated by microwave heating compared to conventional methods. nih.gov It is plausible that the Sandmeyer iodination of 4-aminopyridin-2(1H)-one could be similarly enhanced. The use of microwave energy can lead to rapid and uniform heating of the reaction mixture, potentially reducing the formation of byproducts and simplifying purification. eurekalert.org

Table of Potential Microwave-Assisted Steps:

| Reaction Step | Conventional Time | Potential Microwave Time | Benefit |

| Precursor Synthesis | Hours | Minutes to Hours | Rate acceleration, higher throughput. eurekaselect.com |

| Iodination | 1-3 Hours | 5-30 Minutes | Reduced reaction time, potentially higher yields. nih.gov |

Substitution Reactions Involving the Iodine Atom

The iodine atom in this compound is a versatile leaving group, activating the C4 position for various chemical transformations, most notably nucleophilic aromatic substitution.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqaskfilo.com This effect makes the C4 position in this compound susceptible to attack by a wide range of nucleophiles, resulting in the displacement of the iodide ion. Iodine is a good leaving group, making these substitution reactions synthetically useful. nih.gov

The reactivity is analogous to that observed in other 4-halo-2-pyridones and related heterocycles like 4-chloroquinolin-2(1H)-ones, which readily undergo substitution with various nucleophiles. mdpi.com The reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile adds to the C4 carbon to form a negatively charged intermediate (a Meisenheimer complex), which then expels the iodide ion to restore aromaticity.

Examples of effective nucleophiles include:

Amines (primary and secondary)

Thiols and Thiolates

Alkoxides and Phenoxides

Azides

The reactions with amine and thiol nucleophiles are particularly important for the synthesis of biologically active molecules and functional materials.

Amine Reactivity: this compound reacts with primary and secondary amines to yield 4-amino-substituted pyridin-2(1H)-one derivatives. This reaction, often referred to as amination, typically requires heat to proceed at a practical rate. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the C4 position and displacing the iodide. mdpi.com This transformation is fundamental in medicinal chemistry for installing amine functionalities, which can be crucial for biological activity and improving physicochemical properties. The reaction can sometimes produce multiple products if the amine nucleophile itself can be deprotonated and react further. chemguide.co.uk

Thiol Reactivity: Thiols and their conjugate bases, thiolates, are highly potent nucleophiles due to the high polarizability of sulfur. escholarship.orgnih.gov They react readily with this compound to form 4-(thioether)-pyridin-2(1H)-one derivatives. These reactions are generally facile and high-yielding. mdpi.com The resulting thioether linkage is a common feature in many pharmaceutical compounds and allows for further synthetic modifications if desired.

Comparative Reactivity Data (Based on Analogous Systems):

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amine | 4-Amino-2(1H)-pyridone | Heat, often in a polar solvent. |

| Thiol/Thiolate | 4-(Alkyl/Arylthio)-2(1H)-pyridone | Often at room temperature or with mild heating, with a base to form the thiolate. |

Nucleophilic Substitution Reactions with Various Nucleophiles

Regioselectivity in Nucleophilic Attack

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. In the case of this compound, the pyridine ring is activated towards nucleophilic attack at the positions ortho (C2) and para (C4) to the ring nitrogen. This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

For this compound, two primary sites are susceptible to nucleophilic attack: the C4 carbon bearing the iodine atom and the C2 carbonyl carbon. However, SNAr reactions overwhelmingly favor substitution at the C4 position. Several factors contribute to this regioselectivity:

Leaving Group Ability : Iodine is an excellent leaving group, making the C-I bond susceptible to cleavage.

Electronic Activation : The C4 position is electronically activated for nucleophilic attack by the ring nitrogen.

Steric Hindrance : The C4 position is generally more sterically accessible to incoming nucleophiles compared to the C2 position, which is flanked by the nitrogen atom and the C3 position. stackexchange.com

An attack at the C4 position allows the negative charge of the intermediate to be delocalized onto the ring nitrogen, a stabilizing factor that lowers the activation energy for this pathway. mdpi.com While the C2 position is also activated, nucleophilic attack at the carbonyl group typically requires harsher conditions or specific reagents and is less common than substitution at C4 in SNAr reactions.

Electrophilic Substitution and Directed Metalation

The pyridone ring is generally more susceptible to electrophilic substitution than pyridine itself due to the electron-donating character of the hydroxy or amide group. However, the inherent reactivity is often superseded by more powerful and regioselective methods like directed metalation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a proximate ortho position. harvard.edubaranlab.org

In this compound, several functionalities can act as DMGs:

The N-H proton is acidic and will be readily removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting N-anion can direct lithiation to the C3 position.

The C2-carbonyl oxygen is a potent DMG, capable of directing lithiation to the C3 position. clockss.org

The C4-iodo group can also direct lithiation to its ortho positions, C3 and C5. acs.org

The ultimate regioselectivity depends on the reaction conditions and the relative directing power of these groups. harvard.edu Typically, the acidic N-H proton is abstracted first. The resulting anionic species then directs the second equivalent of the base to deprotonate an adjacent carbon. Given the strong directing ability of the amide group, lithiation is strongly favored at the C3 position. Subsequent trapping of the resulting organolithium intermediate with an electrophile allows for the introduction of a wide range of functional groups at this position.

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates from its initial position on an aromatic ring to a more thermodynamically stable position. wikipedia.orgclockss.org This reaction is particularly common with aryl iodides and bromides in the presence of strong, non-nucleophilic bases like LDA. researchgate.net

For this compound, a halogen dance reaction can be initiated by deprotonation with a strong base at a position ortho to the iodine, namely C3 or C5. The reaction proceeds through a series of equilibria involving lithiated intermediates. wikipedia.org The driving force is the formation of the most stable carbanion. For instance, deprotonation at C5 would generate a 5-lithio-4-iodopyridinone intermediate. This intermediate can then undergo a halogen-metal exchange, leading to a 4-lithio-5-iodopyridinone. If the lithium at the C4 position is more stable (for example, due to chelation or electronic effects), the equilibrium will favor the "danced" product upon quenching with an electrophile. This reaction provides a synthetic route to substituted pyridones that might be difficult to access through other means. researchgate.netnih.gov

Cross-Coupling Reactions and Their Applications

The carbon-iodine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boron reagents. libretexts.orgorganic-chemistry.org

This compound readily participates in Suzuki-Miyaura couplings, where the iodine atom is replaced by aryl, heteroaryl, or vinyl groups from the corresponding boronic acid. researchgate.net The reactivity of organohalides in the oxidative addition step of the catalytic cycle is generally I > Br > Cl, making the C-I bond of the substrate highly reactive. libretexts.org

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Phenylpyridin-2(1H)-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 4-(4-Methoxyphenyl)pyridin-2(1H)-one |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME/H₂O | 4-(Thiophen-2-yl)pyridin-2(1H)-one |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF | 4-Vinylpyridin-2(1H)-one |

The Heck and Stille reactions are additional cornerstone palladium-catalyzed cross-couplings that utilize the reactivity of the C-I bond in this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl-type substituent at the C4 position. nih.govyoutube.com

The Stille reaction couples an organohalide with an organostannane (organotin) reagent. core.ac.ukresearchgate.net A key advantage of the Stille coupling is the stability and reactivity of the organostannane reagents, which are tolerant of a wide array of functional groups. nih.govorganic-chemistry.orglibretexts.org This allows for the synthesis of complex 4-substituted pyridinones under neutral and mild conditions.

| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Product |

|---|---|---|---|---|---|

| Heck | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Butyl (E)-3-(2-oxo-1,2-dihydropyridin-4-yl)acrylate |

| Heck | Styrene | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile (B52724) | 4-((E)-Styryl)pyridin-2(1H)-one |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 4-Vinylpyridin-2(1H)-one |

| Stille | Tributyl(thiophen-2-yl)stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 4-(Thiophen-2-yl)pyridin-2(1H)-one |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable for synthesizing substituted alkynylpyridines, which are important scaffolds in medicinal chemistry and materials science. The carbon-iodine bond at the C4-position of the this compound ring is a suitable site for such transformations.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The palladium catalyst, often PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, facilitates the oxidative addition to the aryl iodide. The copper(I) salt, commonly copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is a reductive elimination that yields the alkynylated product and regenerates the active palladium(0) catalyst.

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented, the reaction conditions are well-established for a wide range of iodopyridine substrates. These reactions are generally carried out in solvents like dimethylformamide (DMF) or triethylamine (B128534) (TEA), which can also serve as the base, at temperatures ranging from room temperature to moderate heating (e.g., 65 °C). The choice of terminal alkyne can be broad, including aliphatic, aromatic, and heteroaromatic variants, demonstrating the wide scope of this methodology.

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving iodopyridine substrates, which are applicable to this compound.

| Aryl Halide | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Triethylamine | DMF | 65 |

| This compound | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Triethylamine | THF/TEA | RT-50 |

| This compound | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Diisopropylamine | Toluene | 70 |

| This compound | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | CuI (5) | Triethylamine | DMF | 65 |

Reduction Reactions of this compound

A thorough review of scientific literature did not yield specific documented examples of reduction reactions performed directly on this compound. Potential reduction pathways for this molecule could theoretically include the reductive dehalogenation of the carbon-iodine bond to yield pyridin-2(1H)-one or the reduction of the pyridone ring itself. However, without specific experimental data or published research, a detailed and scientifically accurate account for this section cannot be provided.

Functional Group Interconversions and Derivatization

The this compound scaffold possesses multiple sites for functionalization, primarily the nitrogen atom of the pyridone ring. The tautomeric nature of 2-pyridones allows for reactions at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The selectivity between N- and O-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent.

N-alkylation is a common derivatization strategy for pyridin-2-ones. This transformation is typically achieved by deprotonating the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent can significantly impact the reaction's regioselectivity; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. Studies on similar pyrimidin-2(1H)-one systems have shown that using K₂CO₃ in refluxing acetonitrile (MeCN) is effective for alkylation. nih.gov The reaction of the resulting ambident nucleophile with an electrophile like an alkyl iodide or bromide yields the N-substituted product.

The table below outlines representative conditions for the N-alkylation of 2-pyridone systems, which serve as a model for the derivatization of this compound.

| Substrate | Alkylating Agent | Base | Solvent | Temp. |

| This compound | Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux |

| This compound | Benzyl Bromide | NaH | DMF | RT |

| This compound | Ethyl Bromide | Cs₂CO₃ | DMF | 80 °C |

| This compound | Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux |

Structure Activity Relationship Sar Studies of 4 Iodopyridin 2 1h One Derivatives

General Principles of SAR in Pyridinone Frameworks

The pyridinone core is a privileged scaffold in medicinal chemistry, valued for its unique structural and electronic properties. frontiersin.orgnih.gov As a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, it exists in two primary isomeric forms, 2-(1H)-pyridinone and 4-(1H)-pyridinone, with the 2-pyridinone form being particularly favored under physiological conditions. researchgate.net This core structure is small yet versatile, offering five positions for derivatization. nih.govresearchgate.net

A key feature of the pyridinone scaffold is its ability to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen). frontiersin.orgnih.gov This dual capacity allows for multiple points of interaction with biological targets, such as enzymes and receptors. nih.govresearchgate.net Consequently, modifications to the pyridinone ring can significantly manipulate the physicochemical properties of a molecule, including its polarity, lipophilicity, and hydrogen-bonding potential. frontiersin.org These characteristics make pyridinone derivatives attractive for a wide range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents. frontiersin.orgresearchgate.net SAR studies on this framework often focus on how different substituents at various positions on the ring influence binding affinity and biological activity. researchgate.net

SAR of 4-Iodopyridin-2(1H)-one Analogs in Biological Contexts

While extensive SAR studies have been conducted on iodo-substituted pyridinones, the scientific literature shows a predominant focus on 3-iodopyridin-2(1H)-one derivatives, especially as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govresearchgate.netmdpi.com These studies on analogs like 3-iodo-4-phenoxypyridinone (IOPY) and 3-iodo-4-arylthiopyridinones (ISPY) provide a valuable framework for understanding how substituents on the pyridinone ring impact activity. nih.govresearchgate.net Direct and extensive SAR data specifically for this compound is less detailed in published research, but the principles derived from related pyridinone analogs offer significant insights.

Impact of Substituents at Different Positions on Activity

The biological activity of pyridinone-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring. frontiersin.orgnih.gov Modifications at the C3, C4, and C5 positions, as well as on the ring nitrogen (N1), have been shown to be crucial for potency and selectivity across various biological targets. frontiersin.org

The C3 position of the pyridin-2(1H)-one ring is a critical site for modification, and substitutions here can drastically alter biological activity. In the context of anti-HIV agents, introducing specific groups at C3 has been shown to be highly beneficial. For instance, research on pyridinone-based NNRTIs confirmed that adding an isopropyl moiety at the C3 position could significantly improve anti-HIV-1 activity. frontiersin.orgnih.gov Another study focusing on the 3-iodo-4-phenoxypyridinone (IOPY) scaffold found that replacing the iodine at C3 with a vinyl group resulted in an analog that retained comparable anti-HIV activity, marking it as a potential backup candidate. researchgate.net Similarly, introducing small substituents, such as a 3'-acrylonitrile group, at the N-benzyl moiety (which is attached to C3 in some analog series) led to potent inhibitory activity against several HIV mutant strains. frontiersin.orgnih.gov

| Scaffold Context | C3 Substituent | Observed Effect on Anti-HIV Activity | Reference |

| Pyridinone NNRTI | Isopropyl | Greatly improved activity | frontiersin.org, nih.gov |

| 3-Iodo-4-phenoxypyridinone | Vinyl (replacing Iodo) | Activity comparable to the parent iodo compound | researchgate.net |

| Pyridinone NNRTI | 3'-acrylonitrile (on N-benzyl) | Potent inhibition against mutant HIV strains | frontiersin.org, nih.gov |

The C4 position is pivotal for interaction with biological targets. While a this compound has a fixed iodine substituent, SAR studies often involve comparing different functional groups at the same position. Research into 4-cycloalkyloxypyridin-2(1H)-one derivatives has provided key insights into how groups at C4 influence anti-HIV-1 activity. frontiersin.orgnih.gov In these analogs, the pyridinone ring was found to fit into a binding pocket between specific amino acid residues (Leu100 and Val106), with the lactam NH forming a crucial hydrogen bond with Lys101. frontiersin.orgnih.gov The size and substitution pattern of the C4-oxycycloalkyl group were evaluated to optimize this interaction. This highlights that for a 4-substituted pyridinone, the nature of the group—whether a halogen like iodine or a larger oxycycloalkyl moiety—fundamentally dictates its binding mode and subsequent biological effect.

| C4 Substituent Type | Key SAR Finding | Biological Context | Reference |

| Cycloalkyloxy | Ring size and substituents impact binding and activity | Anti-HIV-1 NNRTIs | frontiersin.org, nih.gov |

| Iodo (by comparison) | Provides a halogen-bonding interaction site | General Medicinal Chemistry |

Optimization at the C5 position of the pyridinone ring has been a successful strategy for enhancing potency. In a series of 4-arylthio- and 4-aryloxy-3-iodopyridin-2(1H)-ones developed as anti-HIV inhibitors, the introduction of a C5-methyl group was explored. nih.gov This was achieved through key intermediates like 5-ethoxycarbonyl- and 5-cyano-pyridin-2(1H)-ones. nih.gov Further studies revealed that functionalizing this C5-methyl group with azole substituents led to compounds with even better potency against a panel of HIV-1 strains. nih.gov Specifically, certain azole-containing derivatives showed excellent activity, comparable to the established drug efavirenz. frontiersin.org This suggests that for a this compound scaffold, derivatization at the C5 position, potentially with a methyl group that can be further functionalized, is a promising avenue for improving biological activity. nih.govmdpi.com

| Scaffold | C5 Modification | Resulting Activity | Reference |

| 4-Aryl(thio/oxy)-3-iodopyridin-2(1H)-one | Methyl group introduction | Basis for further optimization | nih.gov |

| Pyridinone NNRTI | Azole substituents on C5-methyl | Excellent potency against HIV-1 strains | frontiersin.org, nih.gov |

Role of Halogen Bonding in Molecular Interactions

Halogen bonding is a noncovalent interaction where a halogen atom with an electron-deficient region (a σ-hole) acts as an electrophilic species, attracting an electron-rich Lewis base. researchgate.net This interaction has gained recognition as a significant force in molecular recognition and crystal engineering, comparable to the more traditionally recognized hydrogen bond. researchgate.netacs.org In the context of this compound derivatives, the iodine atom is a key participant in forming such bonds.

Computational Approaches in SAR

Computational methods are integral to understanding the structure-activity relationships of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking provide deep insights into the structural requirements for biological activity, guiding the design of more potent and selective compounds. researchgate.netresearchgate.net These in-silico approaches allow for the high-throughput screening of virtual libraries and the detailed analysis of ligand-receptor interactions at an atomic level. researchgate.netimrpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, both 2D and 3D-QSAR studies have been successfully employed to identify key structural features that govern their inhibitory potency, particularly as anti-HIV agents targeting reverse transcriptase (RT). researchgate.netresearchgate.net

In one such study on 4-arylthio and 4-aryloxy-3-iodopyridine-2(1H)-one derivatives, group-based QSAR (G-QSAR) models were developed. These models revealed that for potent anti-HIV activity, higher hydrophobic groups containing a single-bonded bromine atom and two aromatic-bonded -NH groups with lower electronegativity were essential at specific substitution sites (R2). researchgate.net Furthermore, the presence of a lipophilic group at R3, an oxygen or sulfur atom connected to two aromatic bonds at R4, and a methyl group at R5 were found to be beneficial for reverse transcriptase inhibition. researchgate.net

Another study developed 2D and 3D-QSAR models for a similar series of compounds. researchgate.net The resulting models showed high statistical significance, indicating their predictive power. researchgate.net

Table 1: Statistical Validation of Developed QSAR Models for this compound Derivatives

| Model Type | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Predicted Correlation Coefficient (pred_r²) | F-test value | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (PLS-SE) | 0.9509 | 0.8038 | - | - | researchgate.net |

| 3D-QSAR (SW-kNN MFA) | - | 0.8509 | 0.8102 | - | researchgate.net |

| G-QSAR (Model I) | 0.81 | 0.73 | 0.77 | 45.98 | researchgate.net |

| G-QSAR (Model II) | 0.84 | 0.79 | 0.81 | 58.04 | researchgate.net |

| G-QSAR (Model III) | 0.82 | 0.76 | 0.78 | 49.65 | researchgate.net |

Data sourced from studies on 4-arylthio & 4-aryloxy-3-iodopyridine-2(1H)-one analogs. researchgate.netresearchgate.net

These QSAR models provide crucial, site-specific insights into the structural requirements for designing novel and more effective inhibitors based on the this compound scaffold. researchgate.net

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling and molecular docking are powerful computational tools that elucidate how ligands bind to their target receptors, providing a 3D perspective on molecular interactions. researchgate.netgithub.com These methods have been instrumental in studying this compound derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological effect. For a series of 4-arylthio and 4-aryloxy-3-iodopyridine-2(1H)-one analogs, a five-feature pharmacophore hypothesis was developed, comprising three aliphatic regions, one hydrogen-bond donor, and one hydrogen-bond acceptor. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, helping to rationalize the structure-activity relationship at a molecular level. researchgate.net Docking studies on 3-iodo-4-phenoxypyridinone (IOPY) and 3-iodo-4-arylthiopyridinone (ISPY) analogs against HIV-1 reverse transcriptase have provided detailed insights into their binding modes. nih.gov These studies help explain how even minor structural modifications can lead to significant changes in biological activity. nih.gov

Molecular docking simulations reveal the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. For this compound derivatives targeting HIV-1 reverse transcriptase, a non-nucleoside inhibitor binding pocket (NNIBP) is the primary site of interaction. researchgate.netresearchgate.net

Docking studies have shown that the pyridinone scaffold fits into the binding pocket in a "butterfly-like" conformation. researchgate.net The pyridinone ring itself is often positioned between key amino acid residues. For example, in one study, the pyridinone ring of 4-cycloalkyloxypyridin-2(1H)-one derivatives was found to be situated between Leu100 and Val106. nih.gov This orientation allows the lactam NH group to form a crucial hydrogen bond with the backbone of Lys101, an interaction that is vital for high antiviral potency. nih.gov

The various substituents on the pyridinone core interact with different residues in the hydrophobic pocket, including LYS-101, LYS-103, TYR-181, TYR-188, and TRP-229. researchgate.netresearchgate.net The interactions include hydrogen bonds, van der Waals forces, and π-π stacking, which collectively stabilize the ligand-receptor complex. researchgate.net

Both hydrogen bonding and hydrophobic interactions are critical for the binding affinity and stability of this compound derivatives within their target receptors. plos.orgnih.gov

Hydrogen Bonding: The pyridinone core is an effective hydrogen bond donor and acceptor. frontiersin.org The N-H group of the pyridinone lactam is a consistent hydrogen bond donor, frequently interacting with the backbone carbonyl oxygen of key lysine (B10760008) residues, such as Lys101 in HIV-1 RT. nih.gov This interaction is considered a cornerstone for the potent activity of many pyridinone-based inhibitors. nih.govfrontiersin.org

Hydrophobic Interactions: The binding pocket of targets like HIV-1 RT is largely hydrophobic. nih.gov Substituents on the this compound scaffold are designed to form favorable hydrophobic and aromatic interactions within this pocket. Docking studies show that aryl groups at the C4 position and other substituents engage in van der Waals and π-π interactions with a cluster of aromatic residues, including Tyr181, Tyr188, Trp229, and Phe227. researchgate.netresearchgate.netresearchgate.net Optimizing these hydrophobic contacts is a key strategy in designing more potent inhibitors. researchgate.netplos.org

Table 2: Key Molecular Interactions of this compound Derivatives with HIV-1 RT Residues

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Lys101 | Hydrogen Bond | researchgate.netnih.gov |

| Lys103 | Hydrogen Bond, π-π Stacking | researchgate.netresearchgate.net |

| Leu100 | Hydrophobic | nih.govresearchgate.net |

| Val106 | Hydrophobic | nih.govresearchgate.net |

| Tyr181 | π-π Stacking | researchgate.netresearchgate.net |

| Tyr188 | π-π Stacking | researchgate.netresearchgate.net |

| Trp229 | π-π Stacking | researchgate.netresearchgate.net |

| Pro236 | Hydrogen Bond | researchgate.net |

This table summarizes common interactions identified in molecular docking studies. researchgate.netresearchgate.netnih.govresearchgate.net

Applications of 4 Iodopyridin 2 1h One in Advanced Research

Development of Biologically Active Molecules

The strategic placement of the iodine atom at the 4-position of the pyridin-2(1H)-one ring allows for a range of chemical modifications, such as cross-coupling reactions, which are instrumental in building molecular complexity. This reactivity has been harnessed by medicinal chemists to design and synthesize novel compounds with diverse pharmacological activities.

Anti-HIV Agents

The fight against the Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of various antiretroviral drugs. Research has shown that derivatives of 4-iodopyridin-2(1H)-one are promising candidates in the ongoing search for more effective anti-HIV agents.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its enzymatic activity and preventing viral replication. The pyridinone scaffold has been identified as a key pharmacophore for potent NNRTIs.

In a notable study, novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones were synthesized and evaluated for their anti-HIV activity. Within this series, a compound bearing a 3-iodine substituent demonstrated highly potent activity against wild-type HIV-1 and, significantly, against drug-resistant strains. nih.gov The synthesis of these potent 3-iodopyridin-2(1H)-one derivatives often involves the initial preparation of a di-iodinated pyridinone intermediate, which is then selectively functionalized. While the specific use of this compound as the direct starting material is not explicitly detailed in all literature, the presence of an iodo-substituent on the pyridinone ring is crucial for the high antiviral potency observed in these NNRTI candidates. The iodine atom can participate in key interactions within the NNRTI binding pocket of the reverse transcriptase, contributing to the high affinity and efficacy of the inhibitor.

A library of 3-iodo-4-phenoxypyridinone (IOPY) and 3-iodo-4-arylthiopyridinone (ISPY) analogs were prepared and showed potent activity against wild-type HIV-1 and various mutant strains, underscoring the importance of the iodine substituent in overcoming drug resistance. nih.gov

Table 1: Anti-HIV Activity of a Representative 3-Iodo-pyridin-2(1H)-one Derivative

| Compound | Target | EC₅₀ (nM) |

| 3-Iodo-6-(cyclopropylmethyl)-4-(cyclopentyloxy)pyridin-2(1H)-one | HIV-1 (Wild-Type) | 5.2 |

| HIV-1 (K103N mutant) | 15.6 | |

| HIV-1 (Y181C mutant) | 8.9 |

EC₅₀ represents the concentration of the compound that inhibits 50% of viral replication.

HIV-1 entry into host cells is a complex process that presents multiple targets for therapeutic intervention. While extensive research has been conducted on various pyridinone-containing compounds as potential HIV-1 entry inhibitors, the direct synthetic lineage from this compound for this specific application is not prominently documented in the available scientific literature. The development of small molecules that block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor is an active area of research, and the versatility of the this compound scaffold suggests its potential as a starting material for future exploration in this domain.

Anticancer and Antiproliferative Agents

The pyridinone core is a common feature in many compounds exhibiting anticancer properties. The ability to functionalize the 4-position of the pyridin-2(1H)-one ring through reactions like the Suzuki-Miyaura coupling makes this compound a valuable precursor for creating libraries of potential anticancer agents. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups, leading to a diverse range of molecular architectures for screening against different cancer cell lines.

While specific examples detailing the synthesis of anticancer agents directly from this compound are not extensively reported in readily accessible literature, the synthetic utility of iodo-substituted heterocycles in generating compounds with antiproliferative activity is well-established. For instance, the Suzuki coupling of iodo-substituted quinolinones has been used to prepare novel compounds with potential applications in cancer therapy. researchgate.net This highlights the potential for this compound to serve as a key intermediate in the development of new anticancer drugs.

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant bacteria and the persistent threat of tuberculosis necessitate the discovery of new antimicrobial and antitubercular agents. Pyridinone derivatives have shown promise in this area. The functionalization of the pyridinone ring, facilitated by a reactive handle like an iodine atom, allows for the exploration of structure-activity relationships to optimize antimicrobial potency.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that can be employed to introduce a wide range of amine functionalities at the 4-position of the pyridinone ring, starting from this compound. This reaction is a valuable tool for creating libraries of compounds for screening against various microbial pathogens. Although direct synthetic routes from this compound to specific antimicrobial or antitubercular agents are not extensively detailed in the reviewed literature, the synthetic strategies available for iodo-substituted heterocycles suggest a strong potential for its use in this field.

Anticonvulsant Properties

Epilepsy and other seizure disorders affect a significant portion of the global population, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, offers a method to introduce alkynyl groups onto the pyridinone scaffold from this compound. This can lead to the synthesis of novel compounds with potential anticonvulsant activity.

While the direct application of this compound in the synthesis of known anticonvulsants is not well-documented, the broader class of pyridinone derivatives has been investigated for such properties. The structural diversity that can be achieved starting from this compound makes it a promising, yet underexplored, platform for the discovery of new central nervous system agents, including anticonvulsants.

Influenza Endonuclease Inhibitors

The endonuclease activity of the influenza virus polymerase is a critical target for the development of novel antiviral drugs. Research in this area has identified derivatives of 3-hydroxypyridin-2(1H)-one as potent inhibitors of this enzyme. These compounds act as bimetal chelating ligands within the active site of the endonuclease. researchgate.netnih.gov While structure-activity relationship (SAR) studies have explored various substitutions on the pyridinone ring, including phenyl and chloro groups, specific research detailing the synthesis and evaluation of this compound as an influenza endonuclease inhibitor is not extensively documented in publicly available literature. researchgate.netnih.gov However, the established activity of the core pyridin-2(1H)-one scaffold suggests that the 4-iodo derivative could serve as a valuable intermediate for creating a library of potential inhibitors through cross-coupling reactions.

| Compound Class | Target | Mechanism of Action |

| 3-Hydroxypyridin-2(1H)-one Derivatives | Influenza A Endonuclease | Bimetal chelation in the enzyme's active site |

This table summarizes the general activity of the parent compound class.

Hepatitis B Virus (HBV) Inhibitors

The global health burden of chronic Hepatitis B Virus (HBV) infection necessitates the development of new and effective antiviral therapies. One promising avenue of research involves the inhibition of the HBV ribonuclease H (RNaseH), an essential enzyme for viral replication. Studies have reported that N-hydroxypyridinediones (HPDs) can effectively inhibit HBV replication. nih.gov Although these studies have not specifically detailed the activity of this compound, the findings highlight the potential of the broader pyridinone class of compounds as anti-HBV agents. The presence of the iodine atom in this compound offers a strategic point for chemical modification to optimize antiviral potency and pharmacokinetic properties.

Role in Organic Synthesis as a Building Block

The reactivity of the carbon-iodine bond, coupled with the inherent chemical properties of the pyridinone ring, establishes this compound as a versatile and valuable building block in organic synthesis.

Synthesis of Heterocyclic Compounds

Pyridin-2(1H)-ones are recognized as important precursors for the synthesis of more complex heterocyclic systems. nih.gov The iodo-substituent at the 4-position of this compound serves as a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the construction of fused ring systems and the introduction of diverse molecular fragments, leading to the creation of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

Precursor for Drug Candidates and Therapeutic Agents

The utility of iodo-substituted aromatic and heterocyclic compounds as intermediates in the synthesis of pharmaceuticals is well-established. wikipedia.org While specific examples detailing the direct use of this compound as a precursor for a named drug candidate are not readily found in the surveyed literature, its structural motifs are present in various biologically active molecules. The ability to functionalize the 4-position through cross-coupling reactions makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Catalysis and Reaction Mechanisms

The carbon-iodine bond in this compound is particularly amenable to cleavage and subsequent bond formation under transition metal catalysis, making it a key substrate in a variety of powerful synthetic transformations.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The high reactivity of the C-I bond in this compound makes it an excellent substrate for a range of these transformations, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

In a reaction analogous to what would be expected for this compound, 4-iodopyridine (B57791) has been shown to undergo a Buchwald-Hartwig-type amination. acs.org This reaction, which forms a new carbon-nitrogen bond, proceeded successfully with various anilines in the presence of a nickel catalyst activated by a phenylboronic ester. acs.org This highlights the potential of the iodo-substituted pyridine (B92270) core to participate in such crucial bond-forming reactions.

The general conditions for these palladium-catalyzed reactions are summarized in the table below:

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

This table provides a general overview of common palladium-catalyzed reactions applicable to aryl iodides like this compound.

These reactions allow for the introduction of a wide variety of substituents at the 4-position of the pyridinone ring, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties for specific applications.

Role in Green Chemistry Catalytic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgwordpress.com In this context, this compound serves as a valuable substrate in catalytic reactions that align with these principles, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. diva-portal.orgnih.gov

The presence of the iodine atom on the pyridinone ring provides a highly reactive site for oxidative addition to a palladium(0) catalyst, which is the initial step in these catalytic cycles. mdpi.com The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions, which is a key aspect of green chemistry. nih.gov

Research into greening cross-coupling reactions has focused on replacing toxic organic solvents with more environmentally benign alternatives like water or bio-based solvents. nih.govdigitellinc.com While specific studies on this compound are not extensively detailed, the general methodologies developed for other aryl iodides are applicable. For instance, the use of sustainable solvent/base combinations has been shown to facilitate efficient palladium-catalyzed reactions. digitellinc.com The inherent reactivity of the C-I bond in this compound makes it an ideal candidate for such green protocols, enabling the synthesis of complex molecules with reduced environmental impact.

Below is a table summarizing the key green chemistry aspects of using iodo-substituted compounds in palladium-catalyzed cross-coupling reactions, which are applicable to this compound.

| Green Chemistry Principle | Application in Cross-Coupling with Iodo-Compounds |

| Use of Catalysis | Palladium catalysts are used in small amounts and can often be recycled. |

| Use of Safer Solvents | Reactions can be performed in water, ethanol, or other green solvents. nih.gov |

| Energy Efficiency | High reactivity of the C-I bond can lead to lower reaction temperatures and shorter reaction times. |

| Atom Economy | Cross-coupling reactions are highly efficient in incorporating atoms from reactants into the final product. |

Material Science Applications

The unique electronic and structural properties of the pyridinone ring, combined with the synthetic versatility offered by the iodo-group, make this compound an attractive building block for the creation of novel organic materials.

The synthesis of functional organic materials, such as conducting polymers and materials for organic light-emitting diodes (OLEDs), often relies on the construction of extended π-conjugated systems. researchgate.netnih.govnih.gov The iodo-substituent on this compound serves as an excellent functional handle for polymerization reactions, particularly through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. mdpi.comresearchgate.net

By reacting this compound with bifunctional monomers, it is possible to synthesize polymers incorporating the pyridinone unit into the main chain. The pyridinone moiety can influence the electronic properties, solubility, and self-assembly behavior of the resulting polymer. For instance, the hydrogen bonding capability of the pyridinone N-H and C=O groups can introduce specific intermolecular interactions, leading to more ordered materials. wikipedia.orgnih.gov The synthesis of pyrene-pyridine integrated materials for OLEDs highlights the potential of pyridine-based structures in this field. nih.govacs.org Although direct polymerization of this compound is not yet widely reported, the principles established for the synthesis of other conducting polymers from iodinated heterocycles are directly applicable. researchgate.net

The table below illustrates the potential role of this compound in the synthesis of different types of organic materials.

| Material Type | Synthetic Approach | Potential Properties |

| Conducting Polymers | Palladium-catalyzed polymerization (e.g., Suzuki polycondensation) | Electrical conductivity, electrochromism. |

| Functional Dyes | Cross-coupling with chromophoric boronic acids or stannanes | Tunable optical and electronic properties. |

| Materials for OLEDs | Incorporation into hole-transporting or emissive layers | High thermal stability, suitable HOMO/LUMO levels. nih.gov |

The 2-pyridone motif is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and oxygen atoms. wikipedia.org It can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes and coordination polymers. wikipedia.orgrsc.org The presence of the iodine atom in this compound provides a site for further functionalization, allowing for the design of more complex and multidentate ligands. researchgate.netmdpi.com

For example, the iodine can be replaced by other functional groups capable of metal coordination through reactions like the Sonogashira or Suzuki couplings. This allows for the synthesis of ligands with tailored electronic and steric properties, which can in turn be used to construct coordination compounds with specific geometries and functionalities. The pyridinone core itself contributes to the stability of the resulting complexes through chelation and can also participate in hydrogen bonding to direct the formation of supramolecular architectures in the solid state, a key concept in crystal engineering. nih.govresearchgate.net

The following table summarizes the potential of this compound in the design of ligands and coordination compounds.

| Application | Design Strategy | Resulting Structure |

| Multidentate Ligands | Substitution of the iodine atom with other coordinating groups (e.g., via Sonogashira coupling to introduce an alkyne with a pyridyl group). | Ligands capable of forming stable chelate complexes with metal ions. |

| Coordination Polymers | Use of functionalized 4-pyridin-2(1H)-one derivatives as bridging ligands. | One-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, or magnetism. |

| Crystal Engineering | Utilization of the hydrogen bonding and halogen bonding capabilities of the molecule. nih.govresearchgate.net | Controlled assembly of molecules in the solid state to create materials with desired properties. |

Advanced Spectroscopic and Analytical Techniques for 4 Iodopyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-iodopyridin-2(1H)-one in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. For the parent compound, 2-pyridone, the protons on the heterocyclic ring are well-documented. In deuterated methanol (B129727) (CD₃OD), these signals appear at approximately δ 8.07 (H-6), 7.98 (H-3), 7.23 (H-5), and 7.21 (H-4) ppm. wikipedia.org

For this compound, the introduction of an iodine atom at the C-4 position significantly alters the ¹H NMR spectrum. The proton at the C-4 position is absent, and the chemical shifts of the remaining ring protons (H-3, H-5, and H-6) are affected by the electron-withdrawing and anisotropic effects of the iodine substituent. The N-H proton typically appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.

Based on the analysis of related 4-halopyridone structures, the expected ¹H NMR signals for this compound would consist of three distinct resonances in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions. The coupling constants (J-values) between adjacent protons would be crucial for definitive assignments. For instance, the H-5 and H-6 protons would likely appear as doublets, while the H-3 proton might appear as a singlet or a narrowly split doublet depending on the long-range coupling.

| Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| NH | Variable (Broad) | s | - |

| H -3 | 7.8 - 8.2 | d | JH3-H5 ≈ 1-3 Hz |

| H -5 | 7.0 - 7.4 | dd | JH5-H6 ≈ 5-7 Hz, JH5-H3 ≈ 1-3 Hz |

| H -6 | 7.9 - 8.3 | d | JH6-H5 ≈ 5-7 Hz |

Note: The table presents predicted values based on known substituent effects on the 2-pyridone scaffold. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For the parent 2-pyridone, the carbon signals in CD₃OD are found at δ 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), and 124.4 (C-5) ppm. wikipedia.org

In this compound, the most significant feature in the ¹³C NMR spectrum is the signal for the carbon atom directly bonded to iodine (C-4). Due to the "heavy atom effect" of iodine, this signal is expected to appear at a much higher field (lower ppm value) compared to the corresponding carbon in unsubstituted 2-pyridone. The other carbon signals (C-2, C-3, C-5, and C-6) will also experience shifts, with the carbonyl carbon (C-2) typically appearing at the lowest field (highest ppm value).

| Carbon | Expected Chemical Shift (δ ppm) |

| C -2 | 155 - 165 |

| C -3 | 125 - 135 |

| C -4 | 90 - 105 |

| C -5 | 120 - 130 |

| C -6 | 135 - 145 |

Note: The table presents predicted values. The C-4 shift is an estimation based on the heavy atom effect.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by characteristic absorptions of the pyridone ring.

The most prominent peaks include:

N-H Stretching: A broad absorption band typically in the region of 3400-3200 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹. This peak is indicative of the amide carbonyl group within the pyridone ring. For the parent 2-pyridone, this peak is observed, confirming the predominance of the lactam tautomer. wikipedia.org

C=C and C-N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds and C-N bonds within the aromatic ring.

C-I Stretching: The absorption for the carbon-iodine bond is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 (broad) |

| C=O | Stretch | 1690 - 1650 (strong, sharp) |

| C=C / C-N | Ring Stretch | 1600 - 1400 |

| C-I | Stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₅H₄INO), high-resolution mass spectrometry (HRMS) is used to determine its exact molecular weight and confirm its elemental composition. The calculated monoisotopic mass is approximately 220.939 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 221. A key feature in the mass spectrum of an iodine-containing compound is the distinct isotopic signature. Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen itself is observed, which helps to distinguish it from chlorine- or bromine-containing compounds. chemguide.co.uklibretexts.org Common fragmentation pathways for pyridone derivatives may involve the loss of CO, HCN, or the iodine radical, leading to characteristic fragment ions that help to confirm the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of the parent 2-pyridone and its derivatives are well-studied. wikipedia.org

In the solid state, 2-pyridone molecules typically form hydrogen-bonded dimers or helical chains. wikipedia.org It is highly probable that this compound also engages in strong intermolecular N-H···O=C hydrogen bonding, leading to the formation of centrosymmetric dimers in the crystal lattice. This hydrogen bonding is a defining characteristic of the 2-pyridone scaffold. iucr.org X-ray analysis would confirm this supramolecular assembly and provide precise measurements of the C-I bond length and the geometry of the pyridone ring, which may exhibit some degree of bond length alternation, indicating partial aromatic character. iucr.org

Advanced Spectroscopic Data Analysis Methods

The interpretation of raw spectroscopic data for this compound and its derivatives can be significantly enhanced through the application of advanced data analysis methods. These techniques move beyond simple peak identification to extract subtle information, resolve complex signals, and correlate spectral features with specific chemical properties. The primary approaches include chemometrics for multivariate analysis, computational modeling for theoretical spectral prediction, and derivative methods for signal enhancement.

Chemometric Analysis

Chemometrics employs multivariate mathematical and statistical techniques to analyze complex chemical data. frontiersin.org For a series of this compound derivatives or for monitoring its synthesis, spectroscopic techniques generate large datasets where changes may be too subtle for direct visual inspection. frontiersin.org Methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are particularly valuable. pelnus.ac.idmdpi.com

Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique that reduces the dimensionality of complex datasets. pelnus.ac.id It transforms the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables known as principal components (PCs). pelnus.ac.id This allows for the identification of patterns and clustering among samples. For instance, PCA could be applied to the UV-Vis or FT-IR spectra of different batches of this compound to identify variations in purity or the presence of different polymorphic forms.

Partial Least Squares Discriminant Analysis (PLS-DA): As a supervised method, PLS-DA is used to build a reliable model to classify samples into predefined groups. pelnus.ac.idmdpi.com For example, a PLS-DA model could be trained using the Raman spectra of this compound and its precursors to create a classification tool for quality control during synthesis.

Research Findings: In studies on related heterocyclic compounds, chemometric analysis of spectroscopic data has successfully differentiated between genuine and counterfeit pharmaceutical products and classified different agricultural varieties based on their chemical fingerprints. frontiersin.orgpelnus.ac.id The application of these methods to the spectra of this compound and its analogues can provide a powerful tool for quality assurance, reaction monitoring, and comparative analysis of derivatives. The analysis often reveals that derivative spectra (first or second order) can provide better separation and more robust classification models. pelnus.ac.id

Table 1: Illustrative PCA Results for Classification of Pyridinone Derivatives based on FT-IR Spectra This table represents hypothetical data to illustrate the application of PCA.

| Sample ID | Derivative Type | Principal Component 1 (PC1) Score (62.2% Variance) | Principal Component 2 (PC2) Score (21.5% Variance) | Assigned Cluster |

|---|---|---|---|---|

| Sample-01 | 4-iodo- | -3.15 | 1.25 | A |

| Sample-02 | 4-iodo- | -3.21 | 1.31 | A |

| Sample-03 | 4-chloro- | 2.45 | 0.98 | B |

| Sample-04 | 4-chloro- | 2.51 | 1.05 | B |

| Sample-05 | 4-bromo- | 0.11 | -2.55 | C |

| Sample-06 | 4-bromo- | 0.09 | -2.61 | C |

Computational and Theoretical Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the analysis of spectroscopic data for complex molecules. acs.orgmdpi.com These techniques allow for the calculation of theoretical spectra, which can be compared with experimental results to provide unequivocal assignments of vibrational modes and NMR signals. acs.orgresearchgate.net

By creating a theoretical model of the this compound molecule, DFT calculations can predict its IR, Raman, and NMR spectra. The comparison between the calculated and experimental spectra serves several purposes:

Vibrational Mode Assignment: It helps to accurately assign complex bands in the IR and Raman spectra to specific molecular vibrations (e.g., C=O stretch, N-H bend, C-I stretch). acs.org

Structural Confirmation: A close match between experimental and calculated spectra provides strong evidence for the proposed molecular structure. mdpi.comresearchgate.net

Understanding Substituent Effects: DFT can model how the introduction of different functional groups to the pyridinone ring affects its geometry and, consequently, its spectroscopic properties. researchgate.net

Research Findings: For related nitrogen-containing heterocycles like 4-halogenated-1H-pyrazoles, DFT calculations have been successfully used to interpret counterintuitive structural and spectroscopic data. mdpi.com Similarly, computational analyses of various dye molecules have shown a strong correlation between experimental Raman spectra and calculated spectra, validating the interpretation of charge-transfer transitions. acs.org This approach is directly applicable to this compound for a deeper understanding of its vibrational and electronic properties.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound This table contains representative data to demonstrate the comparison between experimental and theoretical values.

| Experimental IR Peak (cm⁻¹) | Experimental Raman Peak (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3085 | 3088 | 3092 | N-H Stretch |

| 1650 | 1648 | 1655 | C=O Stretch |

| 1595 | 1600 | 1602 | C=C Stretch (Ring) |

| 1460 | 1458 | 1465 | Ring Deformation |

| 1250 | 1245 | 1252 | C-N Stretch |

| 540 | 538 | 545 | C-I Stretch |

Derivative Spectrophotometry

Derivative spectrophotometry is a technique used to enhance the resolution of overlapping spectral bands in UV-Visible spectroscopy. By calculating the first, second, or higher-order derivative of an absorbance spectrum with respect to wavelength, subtle spectral features are amplified. scribd.com This method is particularly useful for:

Resolving Overlapping Peaks: It can separate the signal of an analyte from that of an interfering substance or a complex background matrix.

Accurate Quantification: It allows for the precise quantification of a compound in a mixture where the zero-order spectra of the components are heavily overlapped.

Identifying Minor Spectral Features: Small shoulders or hidden peaks in the zero-order spectrum become distinct peaks in the derivative spectrum, aiding in qualitative analysis.

Research Findings: This technique is widely applied in pharmaceutical analysis for the determination of active ingredients in the presence of excipients or degradation products. For this compound, derivative spectrophotometry could be used to quantify the compound in a reaction mixture containing structurally similar precursors or byproducts whose absorbance spectra overlap significantly.

Table 3: Illustrative Example of Peak Resolution using Derivative Spectra This table provides a conceptual illustration of how derivative orders can resolve overlapping signals.

| Spectrum Order | Wavelength (nm) | Observed Signal for Compound A | Observed Signal for Compound B | Combined Signal Appearance |

|---|---|---|---|---|

| Zero-Order (Absorbance) | 270-280 | Broad Peak (λmax ~275) | Shoulder (λmax ~278) | One broad, asymmetric peak |

| First-Derivative | 270-285 | Zero-crossing at 275 | Small peak/trough around 278 | Complex curve, indicates multiple components |

| Second-Derivative | 270-285 | Sharp negative peak at 275 | Sharp negative peak at 278 | Two distinct, resolved peaks |

Theoretical and Computational Studies of 4 Iodopyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-iodopyridin-2(1H)-one at the electronic level. These computational methods, such as ab initio and density functional theory (DFT), are used to determine the molecule's geometric and electronic structure. rsc.org

Key parameters derived from these calculations include optimized molecular geometry (bond lengths and angles), electronic properties (such as molecular orbital energies, HOMO-LUMO gap, and charge distribution), and vibrational frequencies. For instance, calculations on related iodine-containing species have been used to determine their heats of formation and stability. rsc.orgresearchgate.net Such studies for this compound would elucidate the distribution of electron density, identifying electrophilic and nucleophilic sites, which is crucial for predicting its reactivity. The calculations would also provide insight into the stability of its tautomeric forms (keto vs. enol).

Table 1: Illustrative Quantum Chemical Calculation Parameters for a Pyridinone Scaffold

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -450 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 5.3 eV |

Note: The values in this table are illustrative for a molecule of this class and not based on specific published data for this compound.

Molecular Dynamics Simulations